molecular formula C9H13BrN2O2 B164555 Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-28-0

Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B164555
CAS No.: 128537-28-0
M. Wt: 261.12 g/mol
InChI Key: TVDSGCQSIKEUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
CAS Registry Number: 128537-28-0 (ester form) / 128537-48-4 (carboxylic acid derivative)
Molecular Formula: C₉H₁₃BrN₂O₂
Molecular Weight: 261.12 g/mol (ester) / 233.06 g/mol (carboxylic acid)
Structure: The compound features a pyrazole ring substituted with bromo (C4), ethyl (C3), methyl (N1), and ethoxycarbonyl (C5) groups. Its structural uniqueness lies in the positioning of these substituents, which influence reactivity, stability, and biological activity.

Pyrazole derivatives are widely studied for applications in agrochemicals and pharmaceuticals due to their tunable electronic and steric properties. This compound serves as a key intermediate in synthesizing more complex molecules, particularly those requiring halogenated motifs for cross-coupling reactions .

Properties

IUPAC Name

ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDSGCQSIKEUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564095
Record name Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-28-0
Record name Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128537-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, ethyl 3-oxopentanoate serves as a key starting material. Reaction with methylhydrazine in ethanol at 60–80°C facilitates cyclization, yielding ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as an intermediate. This step achieves the introduction of the ethyl group at position 3 and the methyl group at position 1, with the ester moiety pre-installed at position 5.

Regioselective Bromination

Bromination at position 4 is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing ester group at position 5 directs bromination to the adjacent position 4. Optimal conditions involve:

  • Temperature : 20–30°C during reagent addition, followed by heating to 50–70°C for 5–7 hours.

  • Molar Ratios : 1:1.1–1.6 (pyrazole intermediate:HBr).

  • Yield : 70–85% after purification by sodium sulfite and sodium carbonate washes.

Sequential Alkylation and Bromination Strategies

N-Methylation of Pyrazole Intermediates

An alternative route involves the methylation of pre-formed pyrazole derivatives. For example, ethyl 3-ethyl-1H-pyrazole-5-carboxylate is treated with dimethyl carbonate (DMC) and potassium carbonate under pressurized conditions (0.5–1.1 MPa) at 100–150°C. This method introduces the methyl group at position 1 with high efficiency, achieving yields of 85–90%.

Bromination Optimization

Post-methylation, bromination is conducted using N-bromosuccinimide (NBS) in acetonitrile with catalytic sulfuric acid. This method, adapted from oxidation protocols in pyridinyl-pyrazole syntheses, offers improved regioselectivity:

  • Reagent : NBS (1.3–1.7 equivalents).

  • Catalyst : Sulfuric acid (0.1 equivalents).

  • Temperature : 55–65°C for 8–12 hours.

  • Yield : 75–80%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Cyclocondensation Route Sequential Alkylation Route
Starting Material Ethyl 3-oxopentanoateEthyl 3-ethyl-1H-pyrazole-5-carboxylate
Key Reaction Cyclization with methylhydrazineN-Methylation with DMC
Bromination Agent HBr/H₂O₂NBS/H₂SO₄
Temperature Range 20–70°C55–65°C
Overall Yield 70–85%75–80%
Regioselectivity Control Ester-directedCatalyst-mediated

The cyclocondensation route offers higher atom economy, whereas the sequential approach provides better scalability for industrial production.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery systems, particularly for dichloroethane and acetonitrile, which are reused after distillation. Potassium carbonate from methylation reactions is filtered and reactivated for subsequent batches, reducing waste.

Continuous Flow Reactors

Recent advancements employ continuous flow systems for bromination steps, enhancing heat transfer and reaction consistency. Pilot studies demonstrate a 15% increase in yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in redox reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyrazole ring.

    Ester Hydrolysis: The major product is 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has shown potential in drug development due to its ability to interact with various biological targets. Its structural characteristics allow it to participate in reactions that can lead to the synthesis of bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that this compound derivatives displayed significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)10.5
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylateMCF7 (Breast)8.2

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of other pyrazole derivatives. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Synthesis Pathways

The synthesis typically involves bromination and subsequent reactions with various nucleophiles, leading to the formation of complex molecules. For instance, using this compound as a starting material can yield various substituted pyrazoles through nucleophilic substitution reactions .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties.

Case Study: Polymer Additives

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated improved performance in polyvinyl chloride (PVC) composites when modified with ethyl 4-bromo derivatives, highlighting its utility as an additive .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would vary based on the derivative or the specific use of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score Reported Applications References
Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate 128537-28-0 C₉H₁₃BrN₂O₂ 261.12 Br (C4), Et (C3), Me (N1) - Intermediate for agrochemicals
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate 1352925-94-0 C₁₄H₁₅BrN₂O₂ 323.19 Br (C4), Me (C3), Bn (N1) 0.98 Medical intermediates
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate 1019010-83-3 C₉H₁₃BrN₂O₂ 261.12 Br (C4), Et (N1), Me (C5) 0.89 Not specified
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1420800-37-8 C₁₀H₈BrN₃O₂ 284.10 Br (C5), fused pyridine ring 0.67 Pharmaceutical research
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 138907-71-8 C₁₂H₁₂BrN₃O₂ 310.15 NH₂ (C5), Br-Ph (N1) N/A Crystallography studies

Notes:

  • Similarity Scores : Calculated using structural fingerprinting methods (e.g., Tanimoto index), where higher scores indicate greater overlap in functional groups and topology .
  • Substituent Effects: Benzyl vs. Bromo Position: Bromine at C4 (target compound) vs. C5 (CAS 1420800-37-8) alters electronic distribution, affecting reactivity in Suzuki-Miyaura couplings . Amino vs. Ester Groups: The amino-substituted analogue (CAS 138907-71-8) exhibits hydrogen-bonding capacity, influencing crystallinity and solubility .

Crystallographic and Hydrogen-Bonding Comparisons

  • Crystal Packing: Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8) forms hydrogen-bonded dimers via N–H···O interactions, stabilizing its lattice . In contrast, the target compound’s ethyl and methyl groups induce steric hindrance, resulting in less dense packing .
  • Software Tools : Programs like SHELXL and Mercury are critical for analyzing packing patterns and intermolecular interactions .

Biological Activity

Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C9H13BrN2O2
  • Molecular Weight: 247.12 g/mol
  • CAS Number: 128537-28-0

The synthesis of this compound typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with diethyl carbonate. The process includes the formation of an intermediate, which is then subjected to ester exchange to yield the final product .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may act by inhibiting microtubule assembly or inducing apoptosis in cancer cells. In vitro studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cell LineMechanism
7d10MDA-MB-231Apoptosis induction
7h10MDA-MB-231Microtubule destabilization
10c2.5HepG2Apoptosis induction

Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent. Various studies have reported that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes:

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Model Used
Compound A82.8Carrageenan-induced edema
Compound B78.9In vivo rat model

In these studies, specific derivatives exhibited high selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research has highlighted its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

A notable study evaluated the biological activity of several pyrazole derivatives, including this compound. The findings indicated promising results in both in vitro and in vivo settings:

Case Study: Pyrazole Derivatives Against Cancer
In a comparative analysis, researchers synthesized multiple pyrazole derivatives and assessed their cytotoxic effects on different cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

Methodology:

  • Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines or substituted hydrazines under reflux in ethanol, followed by bromination using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) .
  • Substitution Reactions : Introduce the ethyl and methyl groups via alkylation of a pre-brominated pyrazole core using alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Reaction Parameters Example Conditions from Literature
Bromination agentNBS (1.1 equiv) in CCl₄
Alkylation baseK₂CO₃, DMF, 80°C
Yield optimizationMonitoring by TLC, inert atmosphere

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodology:

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., bromine deshields adjacent protons; ethyl/methyl groups show distinct splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .
  • X-ray Crystallography : Use SHELX for structure refinement. Mercury software (CCDC) visualizes hydrogen bonding and packing motifs .

Q. What safety precautions are critical when handling this compound in the lab?

Methodology:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential decomposition products (CO, NOₓ, HCl) during heating .
  • Waste Disposal : Incinerate via licensed facilities; avoid aqueous discharge .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodology:

  • Site Selectivity : The C4-bromine is more reactive than C5 due to steric and electronic factors. Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O .
  • Mechanistic Insights : Monitor reaction progress via ¹H NMR; compare yields with non-brominated analogs to confirm bromine’s role in activation .

Q. How can computational tools predict hydrogen-bonding patterns in crystallographic studies?

Methodology:

  • Mercury Software : Analyze crystal packing using graph-set notation (e.g., R₂²(8) motifs for dimeric interactions) .
  • DFT Calculations : Optimize hydrogen-bond geometries (e.g., O–H···N interactions) and compare with experimental XRD data .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Methodology:

  • Analog Synthesis : Replace bromine with Cl, CF₃, or phenyl groups via halogen exchange or coupling .
  • Bioactivity Screening : Test analogs for enzyme inhibition (e.g., kinase assays) and correlate substituent effects with IC₅₀ values.
Substituent Effect on Bioactivity (Example)
Br (C4)Enhances binding to hydrophobic pockets
CF₃Increases metabolic stability
PhReduces solubility

Q. How to resolve contradictions in reported synthetic yields for brominated pyrazoles?

Methodology:

  • Controlled Experiments : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. DMSO), and temperatures.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) .

Q. What mechanistic insights explain the thermal stability of this compound?

Methodology:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C suggests stability under standard reaction conditions .
  • Kinetic Studies : Monitor degradation in DMSO-d₆ at elevated temperatures via ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.